molecular formula C7H3BrClF2NO2 B2526007 1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene CAS No. 2091400-70-1

1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene

Cat. No. B2526007
CAS RN: 2091400-70-1
M. Wt: 286.46
InChI Key: OJGPTLIUHPBTNJ-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene” is a complex organic compound that contains a benzene ring substituted with bromo, chloro, difluoromethyl, and nitro groups .


Molecular Structure Analysis

The compound contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. The bromo, chloro, difluoromethyl, and nitro groups are all attached to the benzene ring at different positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating bromo and chloro groups. The presence of these groups can activate or deactivate the benzene ring towards electrophilic aromatic substitution reactions .

Mechanism of Action

Without specific context (such as biological or industrial application), it’s difficult to define a ‘mechanism of action’ for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in organic synthesis or in the development of new materials .

properties

IUPAC Name

1-bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGPTLIUHPBTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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